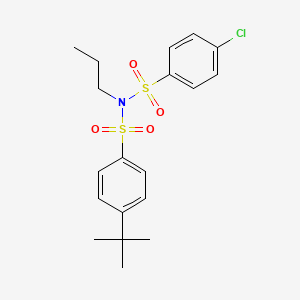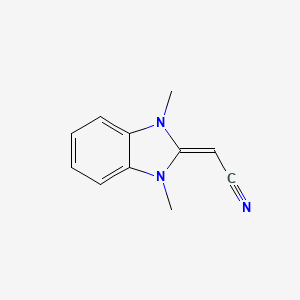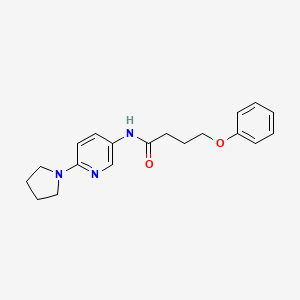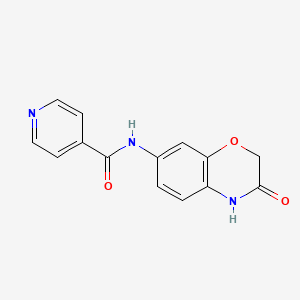
4-tert-butyl-N-(4-chlorophenyl)sulfonyl-N-propylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-(4-chlorophenyl)sulfonyl-N-propylbenzenesulfonamide is a compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CBP-1 and is a potent inhibitor of the enzyme carbonic anhydrase. CBP-1 has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been well-studied. In
Mécanisme D'action
CBP-1 inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is essential for many physiological processes. The inhibition of carbonic anhydrase by CBP-1 has been shown to have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
CBP-1 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce intraocular pressure in glaucoma patients, and increase bone mineral density in osteoporosis patients. CBP-1 has also been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CBP-1 has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase and has been shown to have a variety of biochemical and physiological effects. However, it also has some limitations. CBP-1 is a relatively large molecule, which can limit its ability to penetrate cell membranes. Additionally, it has been shown to be unstable in some experimental conditions, which can limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on CBP-1. One area of interest is the development of more stable analogs of CBP-1 that can be used in a wider range of experimental conditions. Additionally, the potential applications of CBP-1 in the treatment of inflammatory diseases and other conditions warrant further investigation. Finally, the role of carbonic anhydrase in various physiological processes is still not fully understood, and further research on the inhibition of this enzyme by CBP-1 could lead to new insights into these processes.
Conclusion:
In conclusion, CBP-1 is a compound that has been extensively studied for its potential applications in scientific research. Its synthesis method has been well-established, and its mechanism of action has been well-studied. CBP-1 has been shown to have a variety of biochemical and physiological effects, and its potential applications in the treatment of various diseases warrant further investigation. Despite its limitations, CBP-1 remains an important tool for researchers investigating the role of carbonic anhydrase in physiological processes.
Méthodes De Synthèse
The synthesis of CBP-1 involves the reaction between 4-chlorobenzenesulfonyl chloride and tert-butylamine, followed by the reaction of the resulting product with propylamine. The final product is purified through recrystallization. This synthesis method has been well-established and has been used in numerous studies.
Applications De Recherche Scientifique
CBP-1 has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of the enzyme carbonic anhydrase, which plays a critical role in a variety of physiological processes. CBP-1 has been used in studies to investigate the role of carbonic anhydrase in cancer, osteoporosis, glaucoma, and other diseases.
Propriétés
IUPAC Name |
4-tert-butyl-N-(4-chlorophenyl)sulfonyl-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO4S2/c1-5-14-21(27(24,25)18-12-8-16(20)9-13-18)26(22,23)17-10-6-15(7-11-17)19(2,3)4/h6-13H,5,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAAQUHFQFPIOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(S(=O)(=O)C1=CC=C(C=C1)C(C)(C)C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide](/img/structure/B7518879.png)

![N-(4-pyrrolidin-1-ylsulfonylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7518903.png)
![9,10,10-trioxo-N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)thioxanthene-3-carboxamide](/img/structure/B7518910.png)

![7-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-4-ethylchromen-2-one](/img/structure/B7518931.png)
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B7518945.png)
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenoxypropanamide](/img/structure/B7518949.png)
![2-[(4-ethoxyphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7518955.png)


![[1-[(9,10-Dioxoanthracen-2-yl)amino]-1-oxopropan-2-yl] 2-methyl-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7518974.png)

![1-(2-phenylethenesulfonyl)-N-[1-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7518982.png)